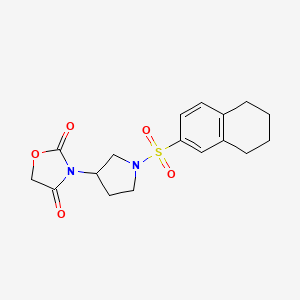

3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c20-16-11-24-17(21)19(16)14-7-8-18(10-14)25(22,23)15-6-5-12-3-1-2-4-13(12)9-15/h5-6,9,14H,1-4,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBLXHNNVANHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound contains a tetrahydronaphthalene moiety, which is found in various biologically active compounds. .

Mode of Action

It is likely that the compound interacts with its target through the tetrahydronaphthalene moiety

Biochemical Pathways

Without knowledge of the compound’s specific target, it is difficult to summarize the affected biochemical pathways. Tetrahydronaphthalene derivatives have been synthesized and evaluated as anticancer agents against human liver carcinoma cell line hep-g2 and colon carcinoma cell line caco-2, suggesting that the compound may affect pathways related to cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given that similar compounds have shown anticancer activity, it is possible that this compound may also have effects on cell proliferation and apoptosis.

Biological Activity

The compound 3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an oxazolidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a tetrahydronaphthalene derivative. The structural formula can be represented as follows:

Key Structural Features

- Oxazolidine Ring : Known for its role in various pharmacological applications, particularly in antibiotic development.

- Sulfonyl Group : Often linked to increased solubility and bioactivity.

- Tetrahydronaphthalene Core : Provides hydrophobic characteristics that may influence membrane permeability.

The biological activity of this compound appears to be multifaceted, involving interactions with various biological targets. Preliminary studies suggest that it may exert effects through:

- Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : Interaction with signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Effects

Recent research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Properties : Exhibited potent activity against various bacterial strains.

- Cytotoxicity : Some derivatives demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in vitro.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Cytotoxicity | Selective towards cancer cells | |

| Anti-inflammatory | Inhibition of cytokines |

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxazolidinone derivatives, the compound demonstrated significant antibacterial activity against a panel of pathogens. The results indicated that modifications to the pyrrolidine and sulfonyl groups could enhance potency while minimizing toxicity .

Case Study 2: Cytotoxicity Assessment

A series of cytotoxicity assays were performed on different cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values in the low micromolar range, indicating promising potential for further development as an anticancer agent .

Comparison with Similar Compounds

Functional Group Impact on Properties

Electronic and Steric Effects

- Sulfonyl Group (Target) : Strong electron-withdrawing nature enhances stability and may influence hydrogen bonding in biological targets.

Comparative Table of Key Features

Research Implications and Gaps

- Target Compound : The tetrahydronaphthalenyl sulfonyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or kinase targets), but specific biological data are lacking in the evidence.

- Synthetic Optimization : highlights high-yield sulfonamide coupling (78%), suggesting scalability for the target compound .

- Need for Experimental Data : Comparative studies on solubility, stability, and bioactivity are required to validate theoretical advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.